molecular formula C13H7F3N2O2 B12592900 2-Nitro-6-(trifluoromethyl)-9H-carbazole CAS No. 872604-16-5

2-Nitro-6-(trifluoromethyl)-9H-carbazole

Cat. No.: B12592900
CAS No.: 872604-16-5
M. Wt: 280.20 g/mol
InChI Key: OYDVECVTGPXUTO-UHFFFAOYSA-N
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Description

2-Nitro-6-(trifluoromethyl)-9H-carbazole is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a carbazole core structure. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-6-(trifluoromethyl)-9H-carbazole typically involves the nitration of 6-(trifluoromethyl)-9H-carbazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-6-(trifluoromethyl)-9H-carbazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

    Oxidation: The carbazole core can be oxidized to form various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products Formed

    Reduction: The major product is 2-amino-6-(trifluoromethyl)-9H-carbazole.

    Substitution: The products depend on the nucleophile used in the reaction.

    Oxidation: Various oxidized derivatives of the carbazole core can be formed.

Scientific Research Applications

2-Nitro-6-(trifluoromethyl)-9H-carbazole has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of nitro and trifluoromethyl groups with biological molecules.

    Industry: Used in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Nitro-6-(trifluoromethyl)-9H-carbazole involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can affect various molecular pathways, including enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-6-(trifluoromethyl)aniline
  • 2-Nitro-6-(trifluoromethyl)phenol
  • 2-Nitro-6-(trifluoromethyl)benzene

Uniqueness

2-Nitro-6-(trifluoromethyl)-9H-carbazole is unique due to its carbazole core, which imparts specific electronic and structural properties

Properties

CAS No.

872604-16-5

Molecular Formula

C13H7F3N2O2

Molecular Weight

280.20 g/mol

IUPAC Name

2-nitro-6-(trifluoromethyl)-9H-carbazole

InChI

InChI=1S/C13H7F3N2O2/c14-13(15,16)7-1-4-11-10(5-7)9-3-2-8(18(19)20)6-12(9)17-11/h1-6,17H

InChI Key

OYDVECVTGPXUTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C3=C(N2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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